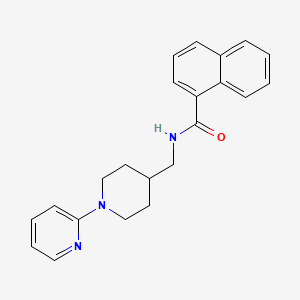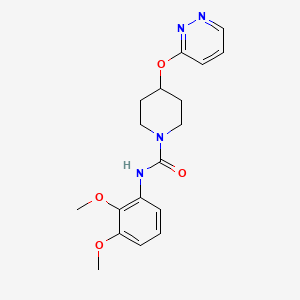
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide is a useful research compound. Its molecular formula is C18H17BrN2O2S and its molecular weight is 405.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Applications
Quinazolino-benzothiazoles, with a structure similar to the compound of interest, have been studied for their anticonvulsant properties. They were evaluated using both the Maximal Electro Shock (MES) and the PTZ-induced seizure methods. Certain derivatives showed significant activity against tonic and clonic seizures without displaying neurotoxicity or hepatotoxicity, indicating their potential as anticonvulsant agents (Ugale et al., 2012).
Photodynamic Therapy for Cancer
Derivatives of benzothiazole have been synthesized for use in photodynamic therapy, a treatment method for cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Catalytic Activities in Chemical Reactions
Benzothiazolin-2-ylidene derivatives have been utilized in catalyzing Mizoroki-Heck coupling reactions. These reactions are essential in forming carbon-carbon bonds, a fundamental step in many organic synthesis processes (Yen et al., 2006).
Antimicrobial Activity
Several benzothiazole derivatives, including those with modifications similar to N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide, have shown promising antimicrobial activity. These compounds were effective against various bacterial and fungal strains, offering potential therapeutic interventions for microbial diseases (Desai et al., 2013).
Benzodiazepine Receptor Agonists
Some 4-thiazolidinone derivatives act as agonists for benzodiazepine receptors, showing considerable anticonvulsant activity and sedative-hypnotic effects. These findings suggest the potential for developing new therapeutic agents targeting these receptors (Faizi et al., 2017).
Liquid Crystal Applications
The phase transition behavior of certain benzothiazole derivatives has been studied for their potential application in liquid crystal displays. These compounds exhibit nematic phases, with some also showing smectic phases, indicating their utility in liquid crystal technology (Alshargabi et al., 2013).
Anticancer Agents
Research into benzothiazole derivatives has highlighted their potential as anticancer agents. Various substitutions on the benzothiazole scaffold have been found to modulate antitumor properties, indicating the versatility of these compounds in designing new anticancer drugs (Osmaniye et al., 2018).
Propiedades
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c1-3-21-15-10-7-13(19)11-16(15)24-18(21)20-17(22)12-5-8-14(9-6-12)23-4-2/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXQORAHQLPCKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-furylmethyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2983439.png)


![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2983442.png)
![N-(3-acetamidophenyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2983445.png)





![(2E)-3-[5-(3-chlorophenyl)-2-furyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2983457.png)
![N-(2,4-difluorobenzyl)-2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2983459.png)
